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molecular formula C12H10P2S6 B1638895 Japanese reagent

Japanese reagent

Cat. No. B1638895
M. Wt: 408.6 g/mol
InChI Key: HJZDPELYBYVCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06890980B2

Procedure details

The method is derived from the reference H. Davy, Sulfur Letters, vol. 3(2) 39, (1985). P4S10 (44.4 g, 0.1 mol) is mixed with 150 ml of dichlorobenzene until this solvent refluxes (160° C.). Phenylthiol (47 ml) is slowly added to the solution over 90 minutes, while increasing the temperature up to 190° C. The solution becomes clear; the reaction temperature is reduced to 100° C. The stirring is stopped in order to allow the residual P4S10 to be separated by settling. The solution is filtered in the hot state. The product crystallizes after filtration. The yield is 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
44.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S].P12([S:14][P:12]3([S:15]P(S[P:8]([S:11]3)([S:10]1)=[S:9])(=S)S2)=[S:13])=S.[CH:16]1[CH:21]=[CH:20][C:19](S)=[CH:18][CH:17]=1>C1C(Cl)=CC=C(Cl)C=1>[C:16]1([S:10][P:8]2(=[S:9])[S:11][P:12]([S:14][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)(=[S:13])[S:15]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
44.4 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC(=CC=C1Cl)Cl
Step Three
Name
Quantity
47 mL
Type
reactant
Smiles
C1=CC=C(C=C1)S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(160° C.)
CUSTOM
Type
CUSTOM
Details
is reduced to 100° C
CUSTOM
Type
CUSTOM
Details
to be separated
FILTRATION
Type
FILTRATION
Details
The solution is filtered in the hot state
CUSTOM
Type
CUSTOM
Details
The product crystallizes
FILTRATION
Type
FILTRATION
Details
after filtration

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)SP1(SP(S1)(=S)SC1=CC=CC=C1)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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